Cas no 536760-32-4 (1-Benzyl-4-iodoimidazole)
1-Benzyl-4-iodoimidazole Chemical and Physical Properties
Names and Identifiers
-
- 1-Benzyl-4-iodoimidazole
- 1-benzyl-4-iodo-imidazole
- 1-benzyl-4-iodo-1H-imidazole
- 1H-Imidazole, 4-iodo-1-(phenylmethyl)-
- 4-Iodo-1-benzylimidazole
- JJPHXVZRZPAFBC-UHFFFAOYSA-N
- 5063AJ
- FCH1323886
- TRA0057048
- SY011828
- BC671165
- AB0060871
- AX8056776
-
- MDL: MFCD06412564
- Inchi: 1S/C10H9IN2/c11-10-7-13(8-12-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2
- InChI Key: JJPHXVZRZPAFBC-UHFFFAOYSA-N
- SMILES: IC1=CN(C=N1)CC1C=CC=CC=1
Computed Properties
- Exact Mass: 283.98100
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 157
- Topological Polar Surface Area: 17.8
Experimental Properties
- Flash Point: 188.7℃
- PSA: 17.82000
- LogP: 2.53600
1-Benzyl-4-iodoimidazole Customs Data
- HS CODE:2933290090
- Customs Data:
China Customs Code:
2933290090Overview:
2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-Benzyl-4-iodoimidazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM186972-250mg |
1-Benzyl-4-iodoimidazole |
536760-32-4 | 95+% | 250mg |
$69 | 2021-08-05 | |
| Chemenu | CM186972-1g |
1-Benzyl-4-iodoimidazole |
536760-32-4 | 95+% | 1g |
$218 | 2021-08-05 | |
| Chemenu | CM186972-5g |
1-Benzyl-4-iodoimidazole |
536760-32-4 | 95+% | 5g |
$501 | 2021-08-05 | |
| TRC | B279913-50mg |
1-Benzyl-4-iodoimidazole |
536760-32-4 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B279913-100mg |
1-Benzyl-4-iodoimidazole |
536760-32-4 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B279913-500mg |
1-Benzyl-4-iodoimidazole |
536760-32-4 | 500mg |
$ 115.00 | 2022-06-07 | ||
| ChemScence | CS-0060528-1g |
1-Benzyl-4-iodo-1H-imidazole |
536760-32-4 | 98.23% | 1g |
$76.0 | 2022-04-27 | |
| ChemScence | CS-0060528-5g |
1-Benzyl-4-iodo-1H-imidazole |
536760-32-4 | 98.23% | 5g |
$252.0 | 2022-04-27 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D852246-1g |
1-Benzyl-4-iodoimidazole |
536760-32-4 | ≥97% | 1g |
789.30 | 2021-05-17 | |
| Chemenu | CM186972-1g |
1-Benzyl-4-iodoimidazole |
536760-32-4 | 95%+ | 1g |
$*** | 2023-05-30 |
1-Benzyl-4-iodoimidazole Suppliers
1-Benzyl-4-iodoimidazole Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on 1-Benzyl-4-iodoimidazole
Professional Introduction to 1-Benzyl-4-Iodoimidazole (CAS No: 536760-32-4)
1-Benzyl-4-iodoimidazole, with the CAS number 536760-32-4, is a heterocyclic organic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its imidazole ring, a five-membered aromatic structure containing two nitrogen atoms, which is further substituted with a benzyl group at position 1 and an iodine atom at position 4. The unique combination of these substituents imparts distinctive chemical and physical properties to the molecule, making it a valuable compound for various applications.
The synthesis of 1-benzyl-4-iodoimidazole typically involves multi-step organic reactions, often starting from imidazole derivatives and incorporating the benzyl and iodine substituents through substitution or coupling reactions. Recent advancements in catalytic methods and transition metal-mediated coupling reactions have significantly enhanced the efficiency and selectivity of these synthetic pathways. For instance, the use of palladium catalysts in cross-coupling reactions has enabled the precise installation of the benzyl group onto the imidazole ring, while iodination can be achieved through electrophilic substitution under controlled conditions.
1-Benzyl-4-iodoimidazole exhibits interesting electronic properties due to the electron-withdrawing effect of the iodine atom and the electron-donating nature of the benzyl group. These properties make it a promising candidate for applications in optoelectronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. Recent studies have demonstrated that incorporating this compound into conjugated polymers can enhance their charge transport properties, leading to improved device performance. For example, researchers have reported enhanced carrier mobility in polymer blends containing 1-benzyl-4-iodoimidazole, which is attributed to its ability to facilitate electron delocalization.
In the field of pharmacology, 1-benzyl-4-iodoimidazole has shown potential as a lead compound for drug discovery. The imidazole ring is a common structural motif in many bioactive molecules, including antifungal agents and anticancer drugs. The presence of the benzyl group introduces lipophilicity, which can enhance drug absorption and bioavailability, while the iodine substituent may confer additional biological activity or serve as a site for further functionalization. Recent research has focused on evaluating the antiproliferative effects of this compound against various cancer cell lines, with promising results indicating its potential as an anticancer agent.
Beyond its direct applications, 1-benzyl-4-iodoimidazole serves as an important intermediate in the synthesis of more complex heterocyclic compounds. Its versatility as a building block is underscored by its ability to undergo various transformations, such as nucleophilic aromatic substitution and cycloaddition reactions. These reactions enable the construction of diverse molecular architectures with tailored functionalities, opening up new avenues for chemical innovation.
In conclusion, 1-benzyl-4-iodoimidazole (CAS No: 536760-32-4) is a versatile compound with a rich potential for applications across multiple disciplines. Its unique chemical structure, combined with recent advances in synthetic methodologies and material science, positions it as a valuable tool for researchers and industry professionals alike. As ongoing studies continue to uncover new properties and applications, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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